2-(4-Bromo-2-fluoro-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Bromo-2-fluoro-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluoro-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-2-fluoro-3-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Tetrahydrofuran or dimethylformamide are often used as solvents.
Major Products
Biaryl Compounds: Formed through cross-coupling reactions.
Substituted Phenyl Compounds: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Cross-Coupling Reactions: Facilitates the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
Drug Development: Potential use in the synthesis of biologically active compounds.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Synthesis of compounds used in agriculture.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The presence of the bromine and fluorine atoms enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-3-(methylthio)phenylboronic acid
- 4-Bromo-2-fluoro-3-(methylthio)phenyl)(phenyl)methanol
- 4-Bromo-2-fluoro-3-(methylthio)phenyl)(phenyl)methanone
Uniqueness
2-(4-Bromo-2-fluoro-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane ring, which enhances its stability and reactivity in cross-coupling reactions compared to other boronic acids and esters.
Properties
Molecular Formula |
C13H17BBrFO2S |
---|---|
Molecular Weight |
347.1 g/mol |
IUPAC Name |
2-(4-bromo-2-fluoro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BBrFO2S/c1-12(2)13(3,4)18-14(17-12)8-6-7-9(15)11(19-5)10(8)16/h6-7H,1-5H3 |
InChI Key |
AZVLZOMBORXNGE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Br)SC)F |
Origin of Product |
United States |
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